![molecular formula C26H24ClNOS B374780 1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone](/img/structure/B374780.png)
1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the benzocbenzothiepin core : This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
- Introduction of the propyl-methylamino group : This step involves the alkylation of the benzocbenzothiepin core with a propyl halide, followed by the introduction of the methylamino group through a nucleophilic substitution reaction.
- Attachment of the chlorophenyl group : This can be accomplished through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzocbenzothiepin moiety, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Nitro or halogenated derivatives.
科学的研究の応用
2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone has several applications in scientific research:
- Medicinal Chemistry : It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
- Materials Science : The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
- Biological Studies : It can be used as a probe to study the interactions of complex organic molecules with biological systems.
作用機序
The mechanism of action of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
類似化合物との比較
Similar Compounds:
- 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-fluorophenyl)ethanone
- 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-bromophenyl)ethanone
Uniqueness: The uniqueness of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C26H24ClNOS |
|---|---|
分子量 |
434g/mol |
IUPAC名 |
2-[[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C26H24ClNOS/c1-28(17-25(29)19-12-14-21(27)15-13-19)16-6-10-23-22-8-3-2-7-20(22)18-30-26-11-5-4-9-24(23)26/h2-5,7-15H,6,16-18H2,1H3/b23-10- |
InChIキー |
VKQKHYFKXBMODB-RMORIDSASA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
異性体SMILES |
CN(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether](/img/structure/B374697.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)
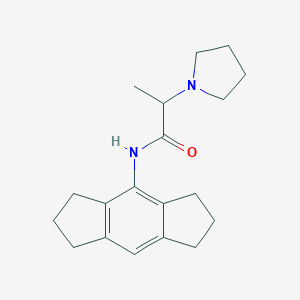
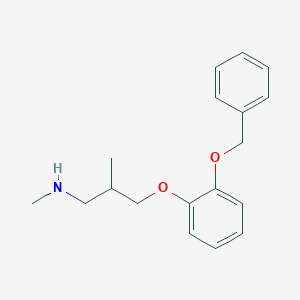
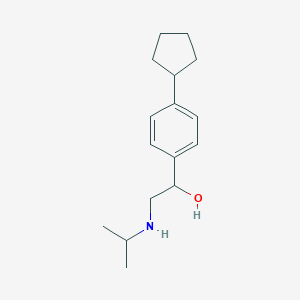
![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)
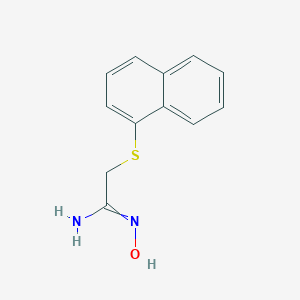
![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
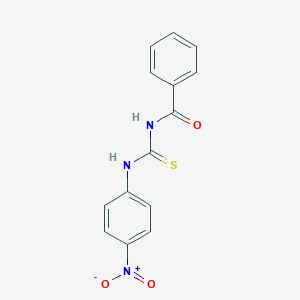
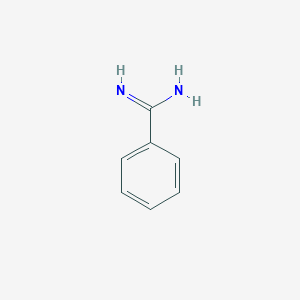
![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)
